molecular formula C12H12N2OS B2588289 N-[1-(1,3-Benzothiazol-6-yl)ethyl]prop-2-enamide CAS No. 2308161-49-9

N-[1-(1,3-Benzothiazol-6-yl)ethyl]prop-2-enamide

Cat. No.: B2588289
CAS No.: 2308161-49-9
M. Wt: 232.3
InChI Key: NALOEBFNEMVDOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(1,3-Benzothiazol-6-yl)ethyl]prop-2-enamide is a compound that belongs to the benzothiazole family, which is known for its diverse biological activities. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1,3-Benzothiazol-6-yl)ethyl]prop-2-enamide can be achieved through various synthetic pathways. One common method involves the condensation of 2-aminobenzenethiol with appropriate aldehydes or ketones, followed by cyclization to form the benzothiazole ring . The reaction conditions typically involve the use of solvents such as dimethylformamide and catalysts like hydroxybenzotriazole and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride .

Industrial Production Methods

Industrial production of benzothiazole derivatives often employs large-scale synthesis techniques such as microwave irradiation and one-pot multicomponent reactions. These methods are favored for their efficiency and ability to produce high yields under relatively mild conditions .

Chemical Reactions Analysis

Types of Reactions

N-[1-(1,3-Benzothiazol-6-yl)ethyl]prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

N-[1-(1,3-Benzothiazol-6-yl)ethyl]prop-2-enamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-(1,3-Benzothiazol-6-yl)ethyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

N-[1-(1,3-Benzothiazol-6-yl)ethyl]prop-2-enamide is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its ability to undergo various chemical reactions and its diverse applications in scientific research make it a valuable compound in the field of medicinal chemistry .

Properties

IUPAC Name

N-[1-(1,3-benzothiazol-6-yl)ethyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2OS/c1-3-12(15)14-8(2)9-4-5-10-11(6-9)16-7-13-10/h3-8H,1H2,2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NALOEBFNEMVDOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=C(C=C1)N=CS2)NC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.